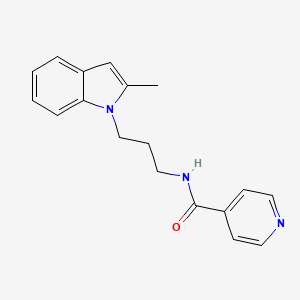

N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide

Description

N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide is a synthetic small molecule characterized by a 2-methylindole moiety linked via a propyl chain to an isonicotinamide group. The indole ring system, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted with a methyl group at the 2-position. This modification enhances lipophilicity and may influence binding interactions with biological targets such as neurotransmitter receptors or enzymes involved in signaling pathways .

Properties

IUPAC Name |

N-[3-(2-methylindol-1-yl)propyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-14-13-16-5-2-3-6-17(16)21(14)12-4-9-20-18(22)15-7-10-19-11-8-15/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBUZWXFDYGVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCCNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

Alkylation: The indole core is then alkylated with a suitable alkyl halide to introduce the 2-methyl group at the indole nitrogen.

Coupling with Isonicotinic Acid: The alkylated indole is then coupled with isonicotinic acid or its derivatives using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction may yield reduced amide products.

Scientific Research Applications

N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.

Inhibiting Enzymes: Inhibiting the activity of specific enzymes involved in disease processes.

Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural Analogues and Molecular Properties

The provided evidence highlights two discontinued compounds from CymitQuimica’s catalog that share partial structural homology with the target molecule (Table 1):

Table 1: Structural and Molecular Comparison

Key Observations:

Indole vs. Aliphatic Chains: The target compound’s 2-methylindole group confers greater aromaticity and planarity compared to the aliphatic dimethylamino or pyrrolidine groups in the analogues. This likely enhances interactions with hydrophobic binding pockets (e.g., in enzymes or GPCRs) but may reduce aqueous solubility.

In contrast, the dimethylamino-propylamino chain in the first analogue introduces a positively charged tertiary amine, which could improve solubility but increase metabolic susceptibility.

Pharmacophore Differences : The second analogue replaces isonicotinamide with an acetamide group, eliminating the pyridine ring’s hydrogen-bonding capacity. This simplification may reduce target affinity but improve synthetic accessibility.

Hypothesized Functional Implications

- Bioavailability : The target compound’s higher molecular weight (~308 g/mol) compared to the analogues (~228–277 g/mol) may limit blood-brain barrier penetration, a critical factor for CNS-targeted agents.

- Metabolic Stability: The indole moiety is prone to oxidative metabolism via cytochrome P450 enzymes, whereas the dimethylamino group in the first analogue could undergo N-demethylation, leading to detoxification or activation pathways.

- Synthetic Challenges : The discontinuation of the analogues may reflect difficulties in large-scale synthesis (e.g., stereochemical control in the pyrrolidine-containing compound) or instability during storage.

Biological Activity

N-(3-(2-methyl-1H-indol-1-yl)propyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant research findings.

Structure and Properties

This compound features an indole moiety linked to an isonicotinamide group via a propyl chain. This unique structure is believed to contribute to its biological activities, particularly in cancer and inflammation.

Target of Action:

The compound primarily targets various cellular receptors and enzymes, including those involved in cell proliferation and apoptosis. Indole derivatives, similar to this compound, have been shown to bind with high affinity to multiple receptors, influencing cellular signaling pathways.

Mode of Action:

Research indicates that this compound may induce apoptosis in cancer cells in a dose-dependent manner. It has been observed to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization, leading to disrupted mitotic processes.

Biochemical Pathways:

The compound affects several biochemical pathways, including those related to inflammation and cancer cell proliferation. Its action may inhibit viral replication and modulate immune responses, highlighting its potential as an anti-inflammatory agent.

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1), through mechanisms involving apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| 4T1 | 15.6 | Inhibition of proliferation |

| MCF-7 | 12.3 | Induction of apoptosis |

| SK-N-SH | 9.8 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its anticancer effects, the compound exhibits anti-inflammatory properties. It has been studied for its ability to reduce pro-inflammatory cytokine levels in vitro, suggesting its potential for treating inflammatory diseases.

Case Studies

-

In Vitro Studies on Cancer Cells:

A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations ranging from 5 µM to 20 µM. The mechanism was attributed to apoptosis via caspase activation. -

Inflammation Model:

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound reduced TNF-alpha production by 40% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent.

Research Applications

This compound has several applications in scientific research:

- Chemistry: Used as a building block for synthesizing more complex molecules.

- Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory effects.

- Medicine: Explored as a drug candidate for various diseases due to its multifaceted biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.